molecular formula C13H18N2O4 B3814899 5-ethoxy-N-(2-oxo-3-azepanyl)-2-furamide

5-ethoxy-N-(2-oxo-3-azepanyl)-2-furamide

Cat. No.: B3814899
M. Wt: 266.29 g/mol
InChI Key: JQKMTXALUHFKST-UHFFFAOYSA-N
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Description

5-ethoxy-N-(2-oxo-3-azepanyl)-2-furamide is a synthetic organic compound characterized by a 2-furamide backbone substituted with an ethoxy group at position 5 of the furan ring and an N-linked 2-oxo-3-azepanyl moiety.

Key structural attributes:

  • Furan core: The 2-furamide group is a common pharmacophore in bioactive molecules.
  • Ethoxy substituent: Enhances lipophilicity and may influence metabolic stability.
  • 2-oxo-3-azepanyl group: A lactam ring that could modulate target binding and solubility.

Properties

IUPAC Name

5-ethoxy-N-(2-oxoazepan-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-2-18-11-7-6-10(19-11)13(17)15-9-5-3-4-8-14-12(9)16/h6-7,9H,2-5,8H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKMTXALUHFKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(O1)C(=O)NC2CCCCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(2-Methoxy-6H-dipyrido{2,3-a:3,2-e}pyrrolizin-11-yl)ethyl]-2-furamide (NMDPEF)
  • Structure : Shares the 2-furamide group but incorporates a polycyclic dipyridopyrrolizinyl system and a methoxyethyl side chain .
  • Biological Activity: Acts as a quinone oxidoreductase 2 (QR2) inhibitor, protecting against paraquat-induced oxidative stress and mortality in vivo. NMDPEF reduces ROS generation and malondialdehyde accumulation .
5-Phenyl-N-(3-arylmethylhydantoinyl)-2-furamide
  • Structure : Features a 2-furamide linked to a hydantoin (five-membered dihydrouracil) ring .
  • Biological Activity: Inhibits Ca²⁺-induced mitochondrial permeability transition (MPT) at 50 μM, comparable to cyclosporin A (5 μM).
  • Comparison : The azepanyl lactam in the target compound provides a larger ring system than hydantoin, which may influence membrane permeability or target selectivity.
N-{((2R,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl)methyl}-2-furamide
  • Structure : Contains a bicyclic azabicyclo[2.2.2]octane system attached to 2-furamide .
  • Biological Role: Identified as a differentially regulated metabolite (log2FC = 2.68) in lipid and organoheterocyclic pathways .
  • Comparison: The bicyclic system may enhance metabolic stability compared to the monocyclic azepanyl group in the target compound.

Functional and Catalytic Comparisons

Physicochemical and Metabolic Properties

Lipophilicity and Substituent Effects
  • Ethoxy vs.
  • Lactam vs. Hydantoin : The azepanyl lactam may improve aqueous solubility relative to the hydantoin-based analogue, critical for oral bioavailability.

Data Tables

Table 1: Structural and Functional Comparison of 2-Furamide Derivatives

Compound Name Key Structural Features Biological Target Key Activity/Application Reference
5-ethoxy-N-(2-oxo-3-azepanyl)-2-furamide Ethoxy-furan + azepanyl lactam Not specified (inferred: enzyme inhibition) Potential metabolic regulator N/A
NMDPEF Polycyclic dipyridopyrrolizinyl + methoxy QR2 Antidote for paraquat poisoning
5-Phenyl-N-(3-arylmethylhydantoinyl)-2-furamide Hydantoin ring + phenyl-furan CypD MPT inhibition
N-{Azabicyclo[2.2.2]octane}-2-furamide Bicyclic azabicyclo system Metabolic pathways Lipid/organoheterocyclic regulation

Table 2: Stability and Catalytic Performance of Furamide/Nitrile Derivatives

Compound Application Key Property Performance Metric Reference
2-Furonitrile Polycarbonate synthesis (CeO₂) Weak CeO₂ adsorption, low steric hindrance Higher polymerization degree
2-Cyanopyridine Polycarbonate synthesis (CeO₂) Strong CeO₂ adsorption Faster reaction rate, lower yield
2-Furamide (hydrated) Methanolysis stability ΔG (methanolysis) lower than picolinamide Stability in optimized conditions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethoxy-N-(2-oxo-3-azepanyl)-2-furamide
Reactant of Route 2
5-ethoxy-N-(2-oxo-3-azepanyl)-2-furamide

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